molecular formula C12H23NO4 B8177315 N-Boc-N,3-dimethyl-L-valine CAS No. 136092-79-0

N-Boc-N,3-dimethyl-L-valine

Cat. No. B8177315
CAS RN: 136092-79-0
M. Wt: 245.32 g/mol
InChI Key: SVJPLIDRGZFUOC-MRVPVSSYSA-N
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Description

“N-Boc-N,3-dimethyl-L-valine” is an amino acid derived compound that functions as a useful pharmaceutical intermediate . It is also employed as a reagent used in organic synthesis . It is used in the synthesis of lactam analog of actinomycin D, a potential antitumor chemotherapeutic agent . It is used in the multi-peptide synthesis and serves as the amino acid protection monomer .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Molecular Structure Analysis

The molecular formula of “N-Boc-N,3-dimethyl-L-valine” is C10H19NO4 . The average mass is 217.262 Da and the monoisotopic mass is 217.131409 Da .


Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .


Physical And Chemical Properties Analysis

“N-Boc-N,3-dimethyl-L-valine” appears as a white crystalline . It is insoluble in water . The melting point ranges from 77 to 80 °C .

Mechanism of Action

The Boc group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Safety and Hazards

When handling “N-Boc-N,3-dimethyl-L-valine”, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation . Avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation . Avoid dust formation .

Future Directions

The Boc group continues to play an important role in the field of peptide synthesis . More recently, Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .

properties

IUPAC Name

(2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)15)13(7)10(16)17-12(4,5)6/h8H,1-7H3,(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJPLIDRGZFUOC-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209696
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N,3-dimethyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N,3-dimethyl-L-valine

CAS RN

136092-79-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N,3-dimethyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136092-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N,3-dimethyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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